5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is a polyphenolic flavonoid compound. It is known for its antioxidant properties and is commonly found in various plants. This compound has garnered significant interest due to its potential therapeutic applications in medicine, particularly in the treatment of cardiovascular and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. These reactants undergo a condensation reaction in the presence of a base, followed by cyclization to form the chromenone structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted ethers and esters .
Scientific Research Applications
5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and its effects on biological systems.
Medicine: It has potential therapeutic applications in treating cardiovascular and neurodegenerative diseases due to its anti-inflammatory and antioxidant effects.
Industry: The compound is used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of 5,6-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its ability to scavenge free radicals and inhibit oxidative stress. It modulates inflammatory signaling pathways and cytokine expression, thereby exerting anti-inflammatory effects. The compound also inhibits the production of reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Scutellarein: Another flavonoid with similar antioxidant properties.
Quercetin: A well-known flavonoid with extensive research on its health benefits.
Kaempferol: A flavonoid with anti-inflammatory and antioxidant properties.
Uniqueness
5,6-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant activity. Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic applications .
Properties
CAS No. |
740847-29-4 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,16-17,19H |
InChI Key |
VMOBMZZJONPCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)O)O |
Origin of Product |
United States |
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